molecular formula C24H19FN2O4S B2701745 [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate CAS No. 318289-30-4

[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate

Cat. No.: B2701745
CAS No.: 318289-30-4
M. Wt: 450.48
InChI Key: FIZLGXGJRGLYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate is a pyrazole-based ester derivative featuring a sulfonyl group at position 5 of the pyrazole ring and a 4-fluorobenzoate ester moiety at position 3.

Properties

IUPAC Name

[5-(benzenesulfonyl)-1-methyl-3-phenylpyrazol-4-yl]methyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-27-23(32(29,30)20-10-6-3-7-11-20)21(22(26-27)17-8-4-2-5-9-17)16-31-24(28)18-12-14-19(25)15-13-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZLGXGJRGLYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate (CAS No. 318289-30-4) is a synthetic compound belonging to the pyrazole family, characterized by its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C24H19FN2O4S
  • Molecular Weight : 450.48 g/mol
  • Boiling Point : 664.8 ± 55.0 °C (predicted)
  • Density : 1.30 ± 0.1 g/cm³ (predicted)
  • pKa : -2.13 ± 0.10 (predicted) .

Synthesis

The synthesis of this compound typically involves the reaction of specific pyrazole derivatives with substituted benzoic acids or their esters under controlled conditions, often utilizing catalysts to enhance yield and purity. The compound has been synthesized in high yields, demonstrating good stability and solubility characteristics suitable for biological assays .

Antioxidant Activity

Research indicates that compounds in the pyrazole class exhibit significant antioxidant properties. The radical scavenging activity of related pyrazole derivatives has been evaluated using the DPPH assay, where several derivatives demonstrated superior activity compared to ascorbic acid, a standard antioxidant .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies on colorectal carcinoma cells (RKO) revealed cytotoxic effects, with some derivatives exhibiting IC50 values lower than 10 µM, indicating potent activity against cancer cell lines . The mechanism of action appears to involve apoptosis mediated by p53 pathways and activation of autophagy proteins as a survival response .

Case Studies

  • Colorectal Cancer Study :
    • Objective : Evaluate the cytotoxicity of pyrazole derivatives on RKO cells.
    • Findings : Compound 3i showed an IC50 of 9.9 ± 1.1 μM against RKO cells, indicating its potential as an anticancer agent .
  • Antioxidant Evaluation :
    • Objective : Assess radical scavenging capacity.
    • Results : Various synthesized pyrazole derivatives demonstrated radical scavenging abilities exceeding that of ascorbic acid, confirming their potential as antioxidants .

Comparative Analysis of Biological Activities

CompoundAntioxidant Activity (IC50 µM)Cytotoxicity (IC50 µM)Mechanism
Compound 3i6.2 ± 0.69.9 ± 1.1p53-mediated apoptosis
Ascorbic AcidStandard Control-N/A
Other PyrazolesVaries (higher than Ascorbic Acid)Varies (some <10 µM)Various mechanisms including autophagy

Scientific Research Applications

The compound exhibits several significant biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have indicated that this compound demonstrates notable anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines, including breast and prostate cancer.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
PC-315.0Cell cycle arrest (G2/M phase)
A54910.0Inhibition of proliferation

Case Study : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer, showing a significant reduction in tumor size compared to standard treatments.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains, exhibiting strong activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

Case Study : In laboratory tests, the compound effectively disrupted biofilms formed by Staphylococcus aureus, indicating potential for treating persistent infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate has shown anti-inflammatory effects in animal models by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the synthetic pathways is crucial for developing derivatives with enhanced biological activity or reduced toxicity.

Future Research Directions

Further research is warranted to explore:

  • The mechanisms underlying its anticancer and antimicrobial activities.
  • The potential for developing new derivatives with improved efficacy.
  • Clinical trials to assess safety and effectiveness in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on properties and activity:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Pyrazole Substituents (Positions) Ester/Halogen Group Key Features References
[1-Methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzoate 1-Me, 3-Ph, 5-PhSO₂ 4-Fluorobenzoate High electronegativity (F), compact substituent, potential metabolic stability N/A
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate 1-(4-MePh), 4-PhSO₂, 5-Ph Ethyl 3-carboxylate Lipophilic ethyl ester; sulfonyl at position 4 instead of 5
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzoate 1-Me, 3-Ph, 5-(4-MePhO) 4-Chlorobenzoate Chlorine (Cl) substitution; phenoxy group at position 5
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime 1-Me, 3-CF₃, 5-(3-ClPhS) Oxime (aldehyde derivative) Sulfanyl (S) linker; trifluoromethyl enhances electronegativity

Substituent Effects on Physicochemical Properties

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group (PhSO₂) in the target compound enhances polarity and hydrogen-bonding capacity compared to sulfanyl (PhS) analogs like the trifluoromethyl-substituted pyrazole in . This may improve solubility in polar solvents .
  • Halogen Substitution : The 4-fluorobenzoate group in the target compound offers a smaller, more electronegative substituent than the 4-chlorobenzoate in . Fluorine’s higher electronegativity may enhance binding affinity in biological targets (e.g., enzyme active sites) .

Crystallographic and Conformational Insights

  • SHELX Refinement : Structural analogs (e.g., and ) were refined using SHELXL, revealing planar pyrazole rings with sulfonyl and ester groups adopting perpendicular orientations to minimize steric clashes .
  • Torsional Flexibility : In , torsion angles for sulfanyl-linked pyrazoles indicate restricted rotation due to steric bulk, whereas sulfonyl groups in the target compound may allow greater conformational flexibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization. For example, pyrazole core formation often involves cyclization using reagents such as phosphorus oxychloride (POCl₃) under reflux (120°C) . Subsequent esterification with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) yields the final product. Optimization of solvent (e.g., DMF or THF) and temperature (80–120°C) is critical for improving yield (typically 50–70%) .

Q. How can spectroscopic techniques (IR, NMR, X-ray) confirm the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
  • NMR : ¹H NMR should show signals for methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.0–8.0 ppm), and fluorophenyl protons (split due to J-coupling) .
  • X-ray Crystallography : Resolve dihedral angles between pyrazole and fluorophenyl rings, confirming steric effects. For example, related pyrazole carboxylates exhibit torsion angles of 5–15° between substituents .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) via saturation assays. Pyrazole sulfonides typically exhibit higher solubility in DMSO due to sulfonyl polarity .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Ester groups may hydrolyze under alkaline conditions (pH >9), requiring buffered storage .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?

  • Methodological Answer :

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, pyrazole derivatives with electron-withdrawing groups (e.g., sulfonyl) show HOMO energies ~−6.5 eV, favoring nucleophilic attacks .
  • Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). The fluorophenyl group may occupy hydrophobic pockets, while the sulfonyl moiety forms hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Replication : Validate IC₅₀ values in parallel assays (e.g., enzyme inhibition vs. cell-based). For instance, discrepancies may arise from membrane permeability differences, addressed via logP optimization .
  • Metabolite Profiling : Use LC-MS to identify active metabolites. Fluorinated analogs often exhibit prolonged half-lives due to reduced CYP450 metabolism .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-fluorobenzoate with bulkier groups (e.g., 4-CF₃) to enhance lipophilicity and target affinity. Analogous pyrazole sulfonides show 10-fold potency increases with trifluoromethyl groups .
  • Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl to reduce metabolic clearance while retaining hydrogen-bonding capacity .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Persistence Studies : Measure half-life in soil/water via OECD 307 guidelines. Pyrazole sulfonides often persist >60 days due to low microbial degradation .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-h EC₅₀). Structural analogs show moderate toxicity (EC₅₀ ~10 mg/L), necessitating QSAR modeling for risk mitigation .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • X-ray Analysis : Determine absolute configuration using Flack parameters. For example, related pyrazole esters exhibit Z-configuration at the sulfonyl group, confirmed via anomalous dispersion .
  • Twinning Tests : Apply PLATON to detect pseudo-merohedral twinning, which may obscure bond-length accuracy in polar space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.